Ustiloxin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

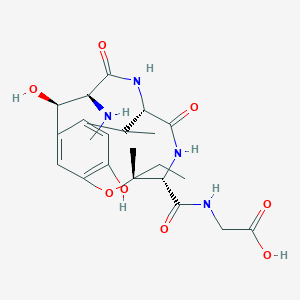

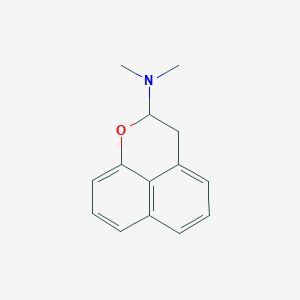

L’ustiloxine D est un peptide cyclique toxique produit par le champignon pathogène Ustilaginoidea virens, qui provoque la maladie de la fausse charbon du riz.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse totale de l’ustiloxine D a été réalisée par diverses méthodes. Une approche notable implique une stratégie convergente incorporant une alkylation allylique asymétrique pour construire la liaison éther alkyl-aryle tertiaire entre les résidus dopa et isoleucine. Cette méthode utilise également une réaction d’Ugi à l’ammoniac pour convertir rapidement un dérivé de β-hydroxydopa en un tripeptide linéaire, suivie d’une cyclisation et d’une déprotection globale .

Une autre méthode implique une synthèse en 31 étapes utilisant une réaction de substitution aromatique nucléophile (SNAr) pour construire l’éther alkyl-aryle chiral . Cette approche a été affinée au fil du temps pour réduire le nombre d’étapes et améliorer l’efficacité.

Méthodes de production industrielle

La production industrielle de l’ustiloxine D n’est pas bien documentée, probablement en raison de sa structure complexe et des défis associés à sa synthèse.

Analyse Des Réactions Chimiques

Types de réactions

L’ustiloxine D subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier des groupes fonctionnels spécifiques, comme la réduction des cétones en alcools.

Substitution : Les réactions de substitution nucléophile, telles que la réaction SNAr, sont cruciales dans la synthèse de l’ustiloxine D.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme l’hydrure de sodium et divers halogénoalcanes sont utilisés dans les réactions de substitution nucléophile.

Produits principaux

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools.

Applications de la recherche scientifique

L’ustiloxine D a plusieurs applications en recherche scientifique :

Chimie : Elle sert de composé modèle pour étudier la synthèse complexe de peptides et le développement de nouvelles méthodologies synthétiques.

Biologie : L’ustiloxine D est utilisée pour étudier les mécanismes d’inhibition des microtubules et de la division cellulaire.

Médecine : En raison de ses propriétés antimitotique, l’ustiloxine D est étudiée comme un agent antitumoral potentiel.

Applications De Recherche Scientifique

Ustiloxin D has several scientific research applications:

Chemistry: It serves as a model compound for studying complex peptide synthesis and the development of new synthetic methodologies.

Biology: this compound is used to study the mechanisms of microtubule inhibition and cell division.

Medicine: Due to its antimitotic properties, this compound is investigated as a potential antitumor agent.

Mécanisme D'action

L’ustiloxine D exerce ses effets en se liant au site vinca/rhizoxine sur la tubuline, inhibant l’assemblage des dimères α, β-tubuline en microtubules. Cette inhibition perturbe la division cellulaire, conduisant à une activité antimitotique . La structure du composé, en particulier la liaison éther alkyl-aryle tertiaire chirale, est cruciale pour son activité biologique.

Comparaison Avec Des Composés Similaires

Composés similaires

Ustiloxin B : Similaire à l’ustiloxine A, mais avec de légères variations dans sa séquence peptidique et son activité biologique.

Ustiloxin F : Partage la structure cyclique de base avec l’ustiloxine D, mais diffère dans sa composition de la chaîne latérale.

Unicité

L’ustiloxine D est unique en raison de sa liaison éther alkyl-aryle tertiaire chirale spécifique, qui est essentielle à sa puissante activité biologique. Cette caractéristique structurale la distingue des autres ustiloxin et contribue à son efficacité en tant qu’agent antimitotique .

Propriétés

Numéro CAS |

158243-18-6 |

|---|---|

Formule moléculaire |

C23H34N4O8 |

Poids moléculaire |

494.5 g/mol |

Nom IUPAC |

2-[[(3R,4S,7S,10S,11R)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C23H34N4O8/c1-6-23(4)19(22(34)25-10-15(29)30)27-20(32)16(11(2)3)26-21(33)17(24-5)18(31)12-7-8-13(28)14(9-12)35-23/h7-9,11,16-19,24,28,31H,6,10H2,1-5H3,(H,25,34)(H,26,33)(H,27,32)(H,29,30)/t16-,17-,18+,19+,23+/m0/s1 |

Clé InChI |

GDXLZSYACWZHOC-ZNRYNLAGSA-N |

SMILES |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

SMILES isomérique |

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

SMILES canonique |

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C |

Key on ui other cas no. |

158243-18-6 |

Synonymes |

Ustiloxin D |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)

![2-[1-(1-Phenylethyl)-3-azetidinyloxy]pyridine](/img/structure/B139414.png)

![[(8R,9S,10R,13S,14S,17S)-17-(2,2-dibromoacetyl)-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B139421.png)